1,12-Diaminododecane

Catalog No.
S536530
CAS No.
2783-17-7
M.F
C12H28N2
M. Wt
200.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,12-Diaminododecane

CAS Number

2783-17-7

Product Name

1,12-Diaminododecane

IUPAC Name

dodecane-1,12-diamine

Molecular Formula

C12H28N2

Molecular Weight

200.36 g/mol

InChI

InChI=1S/C12H28N2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-14H2

InChI Key

QFTYSVGGYOXFRQ-UHFFFAOYSA-N

SMILES

C(CCCCCCN)CCCCCN

solubility

Soluble in DMSO

Synonyms

1,12-diaminododecane, 1,12-didecane diammonium, 1,12-dodecamethylenediamine, 1,12-dodecamethylenediamine hydrochloride, 1,12-dodecamethylenediamine, 2F-H, 1,12-dodecamethylenediamine, dihydrochloride

Canonical SMILES

C(CCCCCCN)CCCCCN

The exact mass of the compound 1,12-Dodecanediamine is 200.2252 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59861. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Supplementary Records. It belongs to the ontological category of alkane-alpha,omega-diamine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Synthesis of Medicinal Drugs

    Due to the presence of two amine groups, 1,12-Dodecanediamine can be used as a precursor molecule for synthesizing more complex molecules with potential medicinal applications. These can be drugs targeting specific diseases or diagnostic tools. However, specific research on 1,12-Dodecanediamine in this area is limited [].

  • Polymer Development

    The long, carbon chain and the presence of amine groups make 1,12-Dodecanediamine a candidate for polymer synthesis. By incorporating it into polymer chains, scientists could potentially create new materials with specific properties like strength, flexibility, or self-assembly capabilities. Research into polymers containing diamines is ongoing, but specific studies on 1,12-Dodecanediamine are scarce [].

  • Material Science Applications

    The diamine structure of 1,12-Dodecanediamine might be useful in developing new materials for various applications. For instance, it could be used in creating conductive polymers for use in electronics or sensors. However, more research is needed to explore this possibility [].

1,12-Diaminododecane, also known as dodecane-1,12-diamine, is an organic compound with the molecular formula C₁₂H₂₈N₂. It features two amine groups located at the terminal ends of a dodecane chain. This compound is classified as an alkane-alpha,omega-diamine and is recognized for its potential applications in various chemical syntheses and industrial processes. The compound has a molecular weight of approximately 201.371 g/mol and is typically presented as a colorless to pale yellow liquid .

Due to the limited research available, specific safety information on 1,12-dodecanediamine is not readily accessible. However, as a general precaution, aliphatic diamines can be irritating to the skin and eyes and may be harmful if inhaled or ingested [].

Typical of primary amines, including:

  • Nucleophilic Substitution: The amino groups can act as nucleophiles, reacting with electrophiles.
  • Formation of Amides: Reacting with carboxylic acids or acid chlorides can yield amides.
  • Polymerization: It can undergo polymerization reactions to form polyamides or other polymers when reacted with diacids or diisocyanates.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.

These reactions highlight the versatility of 1,12-diaminododecane in synthetic organic chemistry .

  • Irritation: It may cause skin and eye irritation upon contact.
  • Sensitization: There is a risk of allergic reactions following skin exposure.
  • Toxicity to Aquatic Life: The compound is classified as very toxic to aquatic organisms, indicating potential environmental hazards .

Due to these properties, caution is advised when handling this compound.

1,12-Diaminododecane can be synthesized through several methods:

  • Hydrogenation of Dodecanedinitrile: This method involves the reduction of dodecanedinitrile using hydrogen gas in the presence of a catalyst.
  • Alkylation of Primary Amines: Starting from simpler primary amines and subjecting them to alkylation reactions using dodecanes.
  • Direct Amination: The reaction of dodecanal with ammonia under specific conditions can yield 1,12-diaminododecane .

These methods allow for the production of the compound in varying degrees of purity and yield.

1,12-Diaminododecane finds applications in several fields:

  • Polymer Production: Used as a monomer in the synthesis of polyamides and other polymers.
  • Pharmaceuticals: Serves as an intermediate in the synthesis of medicinal compounds.
  • Surfactants: Utilized in the formulation of surfactants due to its amphiphilic properties .
  • Corrosion Inhibitors: Its amine groups can provide corrosion resistance in various industrial applications.

These applications leverage its chemical properties for practical use in manufacturing and research.

Several compounds share structural similarities with 1,12-diaminododecane. Here are a few notable examples:

Compound NameFormulaUnique Features
1,6-DiaminohexaneC₆H₁₄N₂Shorter carbon chain; used in nylon synthesis.
1,8-DiaminooctaneC₈H₁₈N₂Intermediate for polyamide production; similar reactivity.
1,10-DiaminodecaneC₁₀H₂₂N₂Intermediate for polymers; slightly shorter chain.
1,14-Diamino-tetradecaneC₁₄H₃₄N₂Longer carbon chain; potential for unique polymer properties.

Each compound exhibits unique properties due to variations in chain length and functional group positioning. These differences influence their reactivity and suitability for specific applications.

The synthesis of 1,12-diaminododecane traces its origins to early 20th-century organochemical research focused on long-chain diamines. While specific discovery dates are not well-documented, its industrial production emerged alongside advancements in polyamide synthesis, particularly in the development of nylons. Key milestones include:

  • Early Synthesis Methods: Initial routes involved hydrolysis of tetrachloroalkanes or hydrogenation of dodecanedinitrile, as described in foundational studies on α,ω-disubstituted alkanes.
  • Industrial Optimization: Modern production leverages catalytic hydrogenation of dodecanedinitrile using Raney nickel under high-pressure hydrogen, achieving yields exceeding 90%.

Nomenclature and Classification

1,12-Diaminododecane is identified by multiple synonyms reflecting its structural features:

SynonymSource
1,12-DodecanediaminePubChem, CAS
DodecamethylenediamineChemicalBook
DodecyldiamineWatson International
1,12-Diamino-n-dodecaneNCBI

Classification:

  • IUPAC Name: Dodecane-1,12-diamine.
  • CAS Registry Number: 2783-17-7.
  • EINECS Number: 220-489-6.

Chemical Identity and Molecular Structure

Molecular Structure

1,12-Diaminododecane features a straight-chain hydrocarbon backbone with terminal amine groups:

  • SMILES: C(CCCCCCN)CCCCCN.
  • InChIKey: QFTYSVGGYOXFRQ-UHFFFAOYSA-N.
  • Molecular Weight: 200.36 g/mol.

Physical Properties

Key characteristics include:

PropertyValue
Melting Point60–70°C
Boiling Point187°C (16 Torr)
Density0.8417 g/cm³ (est.)
SolubilitySoluble in ethanol, limited in water

Significance in Chemical Science

Polymer Chemistry

1,12-Diaminododecane is a monomer in nylon 1212, a polyamide formed via polycondensation with 1,12-dodecanedioic acid. Key attributes include:

PropertyNylon 1212
Thermal StabilityHigh melting point (~260°C)
Mechanical StrengthEnhanced flexibility due to long methylene chains

Surfactants and Emulsifiers

The compound’s amphiphilic nature enables its use in surfactant formulations, reducing surface tension in detergents and emulsions.

Biomedical Applications

  • Drug Delivery: Functionalized derivatives act as cationic carriers for gene therapy and targeted drug delivery.
  • Antimicrobial Agents: Modifications to terminal amines enhance activity against pathogens, suggesting applications in medical coatings.

1,12-Diaminododecane, also known as dodecamethylenediamine or 1,12-dodecanediamine, represents a significant industrial chemical compound widely utilized in polymer synthesis and pharmaceutical intermediates [1] [2]. This comprehensive review examines the synthesis and preparation methodologies for this compound, focusing on industrial production routes, laboratory synthesis approaches, purification techniques, and analytical quality control requirements. The compound serves as a critical monomer for nylon 1212 production and finds extensive applications in medicinal chemistry as an intermediate for various pharmaceutical compounds [4].

Synthesis and Preparation Methods

Industrial Production Routes

Industrial production of 1,12-diaminododecane predominantly relies on catalytic hydrogenation processes, representing the most economically viable and scalable approach for large-scale manufacturing [1].

Catalytic Hydrogenation of Dodecanedinitrile

The primary industrial route for 1,12-diaminododecane production involves the catalytic hydrogenation of dodecanedinitrile (NC-(CH₂)₁₀-CN) under high-pressure conditions [5]. This process utilizes heterogeneous catalysts, predominantly Raney nickel-based systems, operating under carefully controlled temperature and pressure parameters [6] [7].

The reaction mechanism proceeds through the following pathway:
NC-(CH₂)₁₀-CN + 4H₂ → H₂N-(CH₂)₁₂-NH₂

Industrial-scale operations typically employ reaction conditions of 80-125°C and pressures ranging from 20-50 bar [1] [5]. The process achieves high conversion rates of 85-95% with product purities exceeding 98% [8]. The reaction proceeds through primary imine intermediates, which undergo further hydrogenation to yield the desired primary diamine product [9] [10].

Critical process parameters include maintaining adequate hydrogen supply, controlling reaction temperature to minimize side reactions, and ensuring effective heat removal to prevent catalyst deactivation [8] [7]. The presence of ammonia in the reaction medium enhances selectivity toward primary amine formation by suppressing secondary amine formation through condensation reactions [11] [6].

Raney Nickel Catalytic Systems

Raney nickel catalysts represent the industry standard for 1,12-diaminododecane production due to their high activity, selectivity, and cost-effectiveness [1] [11] [12]. Various grades of Raney nickel catalysts are employed, including Davison 2400, Grace 111RW, and Grace M113W, each offering specific advantages in terms of activity and selectivity [11].

The catalytic system operates through a bifunctional mechanism where nickel sites facilitate hydrogen activation while providing adsorption centers for nitrile groups [13] [10]. Recent research has identified the importance of Ni⁰-Ni^δ+ pair sites in achieving superior catalytic performance, with turnover frequencies exceeding 2915 h⁻¹ for nitrile hydrogenation [13].

Catalyst preparation involves activation procedures using aluminum-nickel alloy dissolution in sodium hydroxide solution, followed by washing and conditioning steps [11] [12]. The activated catalyst contains surface hydrogen that rapidly reduces nitriles to amines, with the initial amine formation potentially resulting from stoichiometric reaction rather than catalytic hydrogenation [11].

Industrial operations utilize catalyst loadings of 0.5:1 to 2:1 relative to substrate, with reaction times ranging from 4-20 hours depending on specific process conditions [11] [7]. Catalyst deactivation represents a significant operational concern, primarily caused by poisoning from sulfur-containing impurities, with concentrations as low as 5 mg sulfur per kg feed significantly affecting hydrogenation rates [8].

Laboratory Synthesis Approaches

Laboratory-scale synthesis of 1,12-diaminododecane employs alternative methodologies that offer advantages in terms of reaction conditions and operational simplicity, though often at reduced yields compared to industrial processes.

Reductive Amination Pathways

Reductive amination represents an important laboratory synthesis route, particularly for specialized applications requiring mild reaction conditions [14] [15] [16]. This approach involves the reaction of dodecanedial with ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride or 2-picoline borane [14] [17].

The process proceeds through imine intermediate formation followed by selective reduction:
OHC-(CH₂)₁₀-CHO + 2NH₃ + 2[H] → H₂N-(CH₂)₁₂-NH₂ + 2H₂O

Laboratory implementations typically employ reaction temperatures of 45°C under atmospheric pressure conditions, offering significant advantages in terms of equipment requirements and operational safety [14] [16]. However, conversion rates are generally limited to 25-65%, requiring careful optimization of reaction parameters including pH control, reducing agent selection, and reaction time [14] [17].

The reductive amination process exhibits strong dependence on substrate structure and reaction conditions. Aromatic substrates demonstrate higher conversion rates due to imine intermediate stabilization through π-system resonance effects [14] [16]. The basicity of primary amines significantly influences reaction outcomes, with lower basicity favoring reduced side reactions and improved selectivity [14].

Key advantages include elimination of high-pressure hydrogen requirements, reduced safety concerns, and compatibility with acid-sensitive protecting groups [15]. Limitations encompass lower conversion rates, complex product separation requirements, and restricted scalability for industrial applications [14] [17].

Hydrothermal Synthesis Techniques

Hydrothermal synthesis represents a specialized laboratory approach for 1,12-diaminododecane preparation, particularly valuable for producing materials with controlled morphology and particle size characteristics [18] [19] [20]. This method utilizes aqueous reaction media under elevated temperature and pressure conditions, typically 150-220°C and 10-40 bar pressure [18] [21].

The hydrothermal approach employs 1,12-diaminododecane as a structure-directing agent in the synthesis of various inorganic materials, simultaneously demonstrating pathways for diamine synthesis under hydrothermal conditions [22] [18] [19]. Recent developments have shown successful application in preparing cubic-shaped hematite functionalized with amine groups through one-pot hydrothermal reaction of Fe³⁺ with 1,12-diaminododecane [18].

Process advantages include novel morphology control capabilities, environmentally benign reaction conditions using water as the primary solvent, and potential for producing high-purity crystalline products [18] [19]. The technique particularly excels in applications requiring specific particle size distributions and surface functionalization characteristics [21] [23].

However, hydrothermal synthesis faces significant limitations including restricted scalability, extended reaction times of 24-72 hours, and specialized equipment requirements for high-temperature, high-pressure operations [18] [20]. Yields typically range from 60-80%, making this approach primarily suitable for specialized research applications rather than large-scale production [18] [21].

Purification Methodologies

Effective purification of 1,12-diaminododecane requires specialized techniques addressing the unique properties of aliphatic diamines, including high polarity, hygroscopic nature, and tendency toward intermolecular hydrogen bonding [24] [25] [26].

Primary purification approaches include recrystallization from suitable solvents, with tetrahydrofuran (THF) and dichloromethane mixtures proving particularly effective for achieving high-purity crystalline products [24]. The recrystallization process typically employs hot dissolution followed by controlled cooling to promote crystal formation and impurity rejection [26].

Distillation techniques represent another critical purification method, particularly fractional distillation under reduced pressure to minimize thermal decomposition [24] [27]. The compound exhibits a boiling point of approximately 304°C at atmospheric pressure, requiring careful temperature control during distillation operations [1] [28].

Advanced purification methodologies include three-step evaporation processes coupled with deprotonation techniques, proving effective for removing volatile impurities and achieving pharmaceutical-grade purity levels [25]. These processes avoid the use of highly flammable and toxic organic solvents, enhancing operational safety and environmental compatibility [25].

Chromatographic purification techniques, including preparative liquid chromatography, offer high-resolution separation capabilities for removing structurally similar impurities [24] [26]. These methods prove particularly valuable for analytical-grade preparations requiring exceptional purity levels exceeding 99% [28] [29].

Industrial purification processes typically combine multiple techniques in sequence, beginning with crude product washing using organic solvents, followed by recrystallization and final polishing through controlled evaporation or distillation [24] [25]. Quality control throughout the purification process ensures consistent product specifications and regulatory compliance [29] [30].

Analytical Quality Control

Comprehensive analytical quality control for 1,12-diaminododecane requires multiple complementary techniques addressing both compositional purity and physical properties [28] [29] [30].

Gas chromatography (GC) analysis represents the primary method for purity determination, utilizing internal standard techniques to achieve quantitative accuracy exceeding 98.5% [28] [31]. The method employs capillary columns specifically designed for amine analysis, such as Agilent CP-Wax for volatile amines and diamines, operating under isothermal conditions at 120°C [32]. Detection typically utilizes flame ionization detectors (FID) providing sensitivity levels of 16 × 10⁻¹² ampere full scale [32].

High-performance liquid chromatography (HPLC) methods offer complementary analysis capabilities, particularly for detecting non-volatile impurities and degradation products [33] [34]. Reversed-phase HPLC using C18 columns with mobile phases consisting of acetonitrile and phosphate buffers enables effective separation of diamine compounds with retention times typically ranging from 5-8 minutes [33] [35].

Titration analysis provides essential quantitative data for amine content determination, typically employing non-aqueous titration with perchloric acid in appropriate solvents [28] [29]. This method achieves accuracy levels comparable to GC analysis while offering simpler instrumentation requirements and faster analytical turnaround times [31] [36].

Physical property determinations include melting point analysis using differential scanning calorimetry (DSC), with specification ranges of 67-69°C for high-purity material [1] [28] [29]. Water content analysis employs Karl Fischer titration, with specifications typically requiring less than 0.1% moisture content to prevent hydrolysis and maintain product stability [30] [37].

Additional quality control parameters encompass residual catalyst content analysis using atomic absorption spectroscopy, targeting nickel concentrations below 10 ppm for pharmaceutical applications [30] [37]. Heavy metals analysis utilizes inductively coupled plasma mass spectrometry (ICP-MS) ensuring total heavy metal content remains below 5 ppm [30].

Color analysis employs visual colorimetry using APHA standards, with specifications typically requiring values below 50 APHA units for acceptable product appearance [37]. Particle size distribution analysis uses laser diffraction techniques, particularly important for applications requiring specific flow and dissolution characteristics [38].

Volatile impurity analysis utilizes gas chromatography-mass spectrometry (GC-MS) for identification and quantification of organic impurities, with total volatile impurity content typically specified below 0.5% [37] [39]. This analysis proves critical for pharmaceutical applications where impurity profiles must meet stringent regulatory requirements [38] [40].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Exact Mass

200.2252

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J3LM80W9NT

Related CAS

15536-18-2 (di-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 55 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 51 of 55 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (88.24%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (11.76%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (86.27%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (13.73%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2783-17-7

Wikipedia

1,12-dodecanediamine

General Manufacturing Information

1,12-Dodecanediamine: ACTIVE

Dates

Last modified: 08-15-2023
1: Berger ML, Pöhler T, Schadt O, Stanger M, Rebernik P, Scholze P, Noe CR. Exploring the polyamine regulatory site of the NMDA receptor: a parallel synthesis approach. ChemMedChem. 2013 Jan;8(1):82-94. doi: 10.1002/cmdc.201200470. Epub 2012 Dec 6. PubMed PMID: 23225329.

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